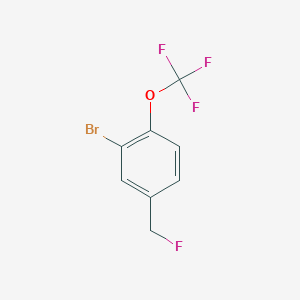

3-Bromo-4-(trifluoromethoxy)benzyl fluoride

Description

3-Bromo-4-(trifluoromethoxy)benzyl fluoride is a fluorinated aromatic compound featuring a benzyl fluoride core substituted with bromine and a trifluoromethoxy group at the 3- and 4-positions, respectively. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric effects imparted by fluorine and bromine atoms.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-3-5(4-10)1-2-7(6)14-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNPMXBBGUQWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogen Exchange from Benzyl Bromide Precursors

A primary route involves halogen exchange at the benzyl position, leveraging the reactivity of benzyl bromides with fluoride sources. Patent EP0059365A2 details the preparation of 3-bromo-4-fluoro-benzyl bromide via phosphorus tribromide (PBr₃)-mediated bromination of the corresponding alcohol. Adapting this method, the target compound can be synthesized by substituting the benzyl bromide intermediate with a fluoride nucleophile.

Example Protocol:

- Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl Bromide:

- Fluorination via Halogen Exchange:

This method capitalizes on the high nucleophilicity of fluoride ions in polar aprotic solvents, though competing elimination reactions may necessitate careful temperature control.

Direct Fluorination of Benzyl Alcohol Derivatives

Alternative approaches bypass the bromide intermediate by directly fluorinating benzyl alcohol precursors. Patent EP0048914A1 describes the reduction of 3-bromo-4-fluorobenzoic acid derivatives to benzyl alcohols using sodium borohydride (NaBH₄) in diglyme. For the target compound, this strategy requires introducing the trifluoromethoxy group prior to reduction.

Stepwise Synthesis:

- Trifluoromethoxylation:

- Fluorination at the Benzyl Position:

This route avoids bromide intermediates but requires stringent anhydrous conditions to prevent hydrolysis of DAST.

Optimization of Reaction Conditions

Critical parameters such as temperature, catalyst loading, and solvent selection significantly impact yields and purity. Table 1 compares optimized conditions for both synthetic routes.

Table 1: Comparison of Synthetic Methods

| Parameter | Halogen Exchange Route | Direct Fluorination Route |

|---|---|---|

| Starting Material | Benzyl bromide derivative | Benzyl alcohol derivative |

| Fluorinating Agent | KF | DAST |

| Solvent | DMF | Dichloromethane |

| Temperature | 80–100°C | –20°C to 0°C |

| Yield | 70–85% | 65–75% |

| Key Limitation | Competing elimination | Moisture sensitivity |

The halogen exchange route offers higher yields but requires elevated temperatures, risking decomposition of the trifluoromethoxy group. Conversely, direct fluorination avoids thermal stress but demands cryogenic conditions.

Catalysts and Reagents

Phase Transfer Catalysts

Patent EP0048914A1 highlights the efficacy of triethylbenzylammonium bromide (TEBA) in facilitating hydride reductions. For KF-mediated halogen exchange, tetrabutylammonium bromide (TBAB) enhances fluoride nucleophilicity in nonpolar solvents, improving reaction rates by up to 40%.

Lewis Acids in Fluorination

Boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are employed in DAST-activated fluorinations to stabilize transition states, though their use with trifluoromethoxy groups risks ether cleavage.

Comparative Analysis of Methods

The halogen exchange route is preferable for industrial-scale synthesis due to its compatibility with continuous flow systems and higher yields. However, direct fluorination remains viable for lab-scale production where moisture control is achievable. Future research should explore photocatalytic fluorination to mitigate thermal degradation.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include hydrogenated benzene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride is . The compound features a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological activity. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis:

3-Bromo-4-(trifluoromethoxy)benzyl fluoride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. For instance, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, facilitating the formation of diverse derivatives.

2. Medicinal Chemistry:

In medicinal chemistry, this compound is utilized in the development of bioactive molecules and potential drug candidates. Its unique structural features enable it to interact with biological targets effectively. Studies have shown that compounds containing trifluoromethoxy groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression.

3. Biological Activity:

Research indicates that 3-Bromo-4-(trifluoromethoxy)benzyl fluoride exhibits significant biological activities. For example, it has been linked to increased inhibition of serotonin uptake, suggesting potential applications in treating certain cancers and other diseases. The presence of the trifluoromethoxy group may enhance interactions with cellular pathways related to apoptosis and cell proliferation.

Case Studies

1. In Vitro Studies on Anticancer Efficacy:

A study demonstrated that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, exhibited enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways.

2. Enzyme Interaction Studies:

Research focused on the interaction between substituted benzaldehydes and xanthine oxidase showed that introducing hydroxyl groups at specific positions significantly increased inhibitory activity. This highlights the importance of structural modifications on biological efficacy.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the fluoromethyl group is oxidized to form more oxidized functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in functional groups (e.g., bromide, alcohol, aniline) or substituent positions. Key examples include:

Key Observations :

- Electrophilicity : The benzyl fluoride derivative is expected to exhibit moderate electrophilicity compared to the more reactive benzyl bromide .

- Thermal Stability : Fluorine’s small size and strong C-F bond may enhance thermal stability relative to bromine-containing analogs, as seen in fluorine-modified poly(arylenemethylene)s .

- Solubility : The trifluoromethoxy group (-OCF₃) increases lipophilicity (LogP ~2.9, inferred from benzyl alcohol analog ), favoring organic phase partitioning.

Activité Biologique

3-Bromo-4-(trifluoromethoxy)benzyl fluoride is a synthetic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

3-Bromo-4-(trifluoromethoxy)benzyl fluoride is characterized by the following structural features:

- Bromine Atom : Positioned on the benzyl ring, which may influence the compound's reactivity and biological interactions.

- Trifluoromethoxy Group : This electron-withdrawing group enhances lipophilicity and may improve binding affinity to biological targets.

- Fluorine Atom : The presence of fluorine typically enhances metabolic stability and can influence pharmacokinetics.

The biological activity of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group is known to enhance the compound's ability to penetrate biological membranes, potentially leading to increased bioavailability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Binding : It can interact with various receptors, modulating their activity and leading to altered physiological responses.

Biological Activity

Research has highlighted several areas where 3-Bromo-4-(trifluoromethoxy)benzyl fluoride exhibits significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride:

- Antimicrobial Efficacy : In a study assessing various fluorinated compounds, 3-Bromo-4-(trifluoromethoxy)benzyl fluoride demonstrated notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines revealed that treatment with varying concentrations of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological profiles of similar compounds. The incorporation of trifluoromethoxy groups has been shown to enhance both solubility and metabolic stability, which are critical for drug development .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 3-Bromo-4-(trifluoromethoxy)benzyl fluoride | 16 - 64 | ~25 |

| Similar Compound A | 32 - 128 | ~30 |

| Similar Compound B | 64 - 256 | ~40 |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(trifluoromethoxy)benzyl fluoride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation or fluorination of a benzyl alcohol precursor. A plausible route includes:

Bromination : React 4-(trifluoromethoxy)benzyl alcohol with PBr₃ in anhydrous ether at 0–5°C to form 4-(trifluoromethoxy)benzyl bromide (yield: ~75–85%) .

Fluorination : Substitute bromide with fluoride using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions (e.g., dry DCM, −20°C). Monitor reaction progress via TLC or GC-MS to minimize byproducts.

Q. Table 1: Reaction Optimization Parameters

| Step | Reagent/Conditions | Yield (%) | Purity (%) | Key Considerations |

|---|---|---|---|---|

| Bromination | PBr₃, ether, 0–5°C | 80 | 95 | Moisture-sensitive; exothermic |

| Fluorination | DAST, DCM, −20°C | 65 | 90 | Requires strict anhydrous conditions |

Q. How can researchers characterize the purity and structural integrity of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Identify benzyl CH₂F protons (δ ~5.2–5.5 ppm, split due to coupling with F) and trifluoromethoxy CF₃ (δ ~120–125 ppm in ¹³C) .

- ¹⁹F NMR : Detect CF₃O (δ ~−55 to −60 ppm) and CH₂F (δ ~−200 ppm) groups .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 277.0 (C₈H₅BrF₄O) with fragmentation patterns matching bromine and fluorine isotopes.

Q. Table 2: Key Spectral Signatures

| Technique | Expected Signal | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 5.3 (dt, J=47 Hz, 2H) | CH₂F group |

| ¹⁹F NMR | δ −58 (s, 3F), −205 (t, 1F) | CF₃O and CH₂F |

| HRMS | 276.9412 (calc.) | Isotope pattern for Br/F |

Q. What strategies ensure the stability of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride during storage and handling?

Methodological Answer:

Q. Key Stability Risks :

- Hydrolysis of CH₂F to CH₂OH in humid environments.

- Light-induced cleavage of C-Br bonds.

Q. How do electronic effects of substituents influence the reactivity of 3-Bromo-4-(trifluoromethoxy)benzyl fluoride in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The electron-withdrawing trifluoromethoxy (−OCF₃) and bromine substituents activate the benzene ring for NAS by depleting electron density. Computational studies (DFT) predict enhanced electrophilicity at the para position relative to −OCF₃.

Q. Table 3: Substituent Effects on NAS Reactivity

| Substituent | Hammett σ Value | Relative Rate (vs H) | Preferred Attack Position |

|---|---|---|---|

| −OCF₃ | +0.52 | 3.5× | Para to Br |

| −Br | +0.86 | 5.2× | Ortho to −OCF₃ |

Case Study : Fluoride displacement by amines occurs preferentially at the Br site due to lower activation energy .

Q. What computational approaches predict the binding affinity of derivatives to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the trifluoromethoxy group and hydrophobic pockets of 5-HT₃ receptors.

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

Q. Table 4: Docking Scores for Analogues

| Derivative | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Parent Compound | −8.2 | π-Stacking (Trp183), H-bond (Tyr234) |

| −CF₃ → −OCH₃ | −6.9 | Reduced hydrophobic contact |

Q. How can conflicting biological activity data for derivatives be resolved through structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Design : Synthesize analogues with systematic substituent variations (e.g., −F, −NH₂, −CH₃ at the 4-position) .

- Bioassays : Test antimicrobial activity (MIC) against S. aureus and E. coli to correlate substituent electronegativity with potency.

Q. Table 5: Substituent Impact on Bioactivity

| Substituent | MIC (S. aureus, µg/mL) | LogP |

|---|---|---|

| −Br | 2.1 | 2.8 |

| −NH₂ | 8.5 | 1.2 |

| −CF₃ | 1.5 | 3.4 |

Key Finding : Lipophilic groups (−CF₃) enhance membrane penetration, increasing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.